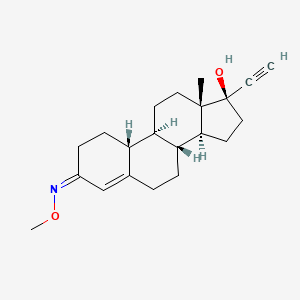

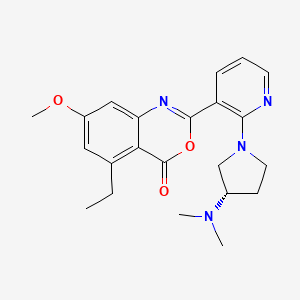

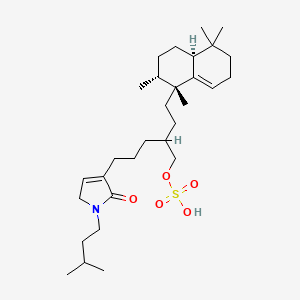

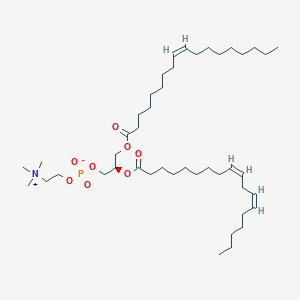

![molecular formula C29H45N7O11 B1263780 (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone](/img/structure/B1263780.png)

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is a novel cycloheptapeptide with a unique tricyclic ring cyclopeptide skeleton. It was first isolated from the plant Psammosilene tunicoides, which belongs to the Caryophyllaceae family . This compound has garnered significant interest due to its distinctive structure and potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone is typically isolated from the roots of Psammosilene tunicoides. The extraction process involves several chromatographic techniques to purify the compound. The roots are first dried and powdered, followed by extraction with solvents like methanol or ethanol. The extract is then subjected to various chromatographic methods, including macroporous resin column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the intricate extraction process. Most of the available this compound is obtained through laboratory-scale extraction from Psammosilene tunicoides.

Análisis De Reacciones Químicas

Types of Reactions: (1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone undergoes several types of chemical reactions, including nucleophilic addition and cyclization reactions. These reactions are crucial for forming its unique tricyclic ring structure .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as hydrochloric acid for hydrolysis and various organic solvents for extraction and purification. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The primary product formed from these reactions is this compound itself, characterized by its tricyclic ring cyclopeptide skeleton. Other minor products may include various cyclopeptides and saponins, which are also present in Psammosilene tunicoides .

Aplicaciones Científicas De Investigación

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone has shown potential in various scientific research applications:

Mecanismo De Acción

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone can be compared with other cyclopeptides isolated from Psammosilene tunicoides, such as Tunicyclin E and Psammosilenin C . These compounds share similar cyclic peptide structures but differ in their specific amino acid sequences and ring conformations.

Comparación Con Compuestos Similares

- Tunicyclin E

- Psammosilenin C

- Tunicyclin L

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone’s uniqueness lies in its tricyclic ring cyclopeptide skeleton, which is not commonly found in other cyclopeptides. This structural feature may contribute to its unique biological activities and potential therapeutic applications .

Propiedades

Fórmula molecular |

C29H45N7O11 |

|---|---|

Peso molecular |

667.7 g/mol |

Nombre IUPAC |

(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone |

InChI |

InChI=1S/C29H45N7O11/c1-13(2)8-19-27(45)35-21(14(3)4)24(42)30-10-20(39)31-17(12-38)25(43)34-7-5-6-18(34)23(41)33-16(11-37)22(40)32-15-9-29(47,28(35)46)36(19)26(15)44/h13-19,21,28,37-38,46-47H,5-12H2,1-4H3,(H,30,42)(H,31,39)(H,32,40)(H,33,41)/t15-,16-,17-,18-,19-,21-,28+,29+/m0/s1 |

Clave InChI |

NAHYPMPMDSGFLX-SCWKIXCYSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H]4C[C@@]([C@H]2O)(N1C4=O)O)CO)CO)C(C)C |

SMILES canónico |

CC(C)CC1C(=O)N2C(C(=O)NCC(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC4CC(C2O)(N1C4=O)O)CO)CO)C(C)C |

Sinónimos |

tunicyclin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

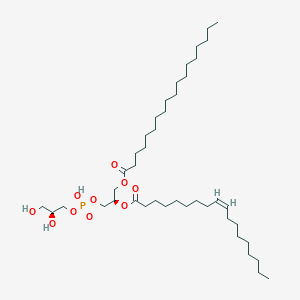

![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)